molecular formula C11H16O2 B14111896 Spiro[5.5]undecane-1,7-dione CAS No. 31251-68-0

Spiro[5.5]undecane-1,7-dione

Katalognummer: B14111896
CAS-Nummer: 31251-68-0
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: MZJOHIUPSBPBDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[55]undecane-1,7-dione is a spirocyclic compound characterized by its unique structure, where two cyclohexane rings are connected through a single carbon atom, forming a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[5.5]undecane-1,7-dione typically involves the use of cyclohexanone derivatives. One common method is the intramolecular aldol condensation of 1,6-diketones, which can be achieved under basic conditions. The reaction involves the formation of an enolate intermediate, which then undergoes cyclization to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[5.5]undecane-1,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives with functional groups such as hydroxyl, halogen, and alkyl groups. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.

Wirkmechanismus

The mechanism by which spiro[5.5]undecane-1,7-dione exerts its effects depends on its specific derivatives and their interactions with molecular targets. For example, in biological systems, the compound’s derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure can influence the compound’s binding affinity and selectivity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Spiro[4.4]nonane-1,6-dione
  • Spiro[4.5]decane-1,6-dione
  • Spiro[5.5]undecane-1,7-dione

Uniqueness

This compound is unique due to its larger ring size compared to spiro[4.4]nonane-1,6-dione and spiro[4.5]decane-1,6-dione. This larger ring size can result in different conformational properties and reactivity. Additionally, the presence of two ketone groups in this compound allows for a wider range of chemical modifications and applications .

Eigenschaften

CAS-Nummer

31251-68-0

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

spiro[5.5]undecane-5,11-dione

InChI

InChI=1S/C11H16O2/c12-9-5-1-3-7-11(9)8-4-2-6-10(11)13/h1-8H2

InChI-Schlüssel

MZJOHIUPSBPBDB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CCCCC2=O)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.